2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 1040678-87-2
Cat. No.: VC8437696
Molecular Formula: C22H19FN4OS
Molecular Weight: 406.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040678-87-2 |
|---|---|
| Molecular Formula | C22H19FN4OS |
| Molecular Weight | 406.5 g/mol |
| IUPAC Name | 2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C22H19FN4OS/c1-2-15-3-5-16(6-4-15)19-13-20-22(24-11-12-27(20)26-19)29-14-21(28)25-18-9-7-17(23)8-10-18/h3-13H,2,14H2,1H3,(H,25,28) |
| Standard InChI Key | RLAVIHYQEVXAQZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F |
| Canonical SMILES | CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=C(C=C4)F |
Introduction
Structural Overview
The compound contains the following key structural components:
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Pyrazolo[1,5-a]pyrazine core: A bicyclic heteroaromatic system known for its biological activity.
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Sulfanyl linkage: A sulfur atom connecting the pyrazolo[1,5-a]pyrazine ring to the acetamide moiety.
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4-Ethylphenyl substituent: An aromatic group attached to the pyrazolo[1,5-a]pyrazine ring.
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4-Fluorophenyl acetamide: A functional group contributing to potential pharmacological properties.
Such a structure suggests potential bioactivity due to the presence of heteroatoms (nitrogen and sulfur) and aromatic groups that may interact with biological targets.
Synthesis
Although specific synthesis details for this compound are unavailable in the provided results, compounds with similar structural features are typically synthesized through multistep reactions involving:
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Formation of the pyrazolo[1,5-a]pyrazine core: This step often involves cyclization reactions between hydrazines and dicarbonyl compounds.
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Functionalization with sulfanyl groups: Thiolation reactions using thiol derivatives or sulfur-containing reagents.
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Acetamide incorporation: Acylation reactions to introduce the acetamide group.
For example:
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Pyrazolo[1,5-a]pyrazines have been synthesized by condensation of hydrazines with α-diketones or related precursors .
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Sulfur linkages are introduced via nucleophilic substitution or coupling reactions .
Biological Activity
Heterocyclic compounds containing pyrazolo[1,5-a]pyrazine frameworks are known for diverse biological activities:
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Antimicrobial properties: Similar compounds have shown activity against bacterial and fungal pathogens .
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Anticancer potential: Pyrazole derivatives often exhibit antiproliferative effects by targeting cellular pathways .
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Antiviral activity: Pyrazolo[1,5-a]pyrimidines have been explored for disrupting viral protein interactions .
The inclusion of a 4-fluorophenyl group often enhances lipophilicity and binding affinity to biological targets, further suggesting pharmacological relevance.
Drug Development
The compound's structural complexity makes it a promising candidate for drug discovery programs targeting enzymes or receptors involved in diseases such as cancer, infections, or inflammation.
Table 1: Comparative Features of Related Compounds
These findings suggest that the compound could exhibit similar bioactivities due to its structural resemblance to known active molecules.
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